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molecular formula C17H16N2OS B8636880 N-[(2,3-Dihydro-1H-inden-2-yl)carbamothioyl]benzamide CAS No. 61451-93-2

N-[(2,3-Dihydro-1H-inden-2-yl)carbamothioyl]benzamide

Cat. No. B8636880
M. Wt: 296.4 g/mol
InChI Key: FLEYIWKPHNTWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985898

Procedure details

1-Benzoyl-3-(2-indanyl)thiourea (0.931 g.) and sodium hydroxide (0.500 g.) were refluxed in water (6 ml.) for 10 minutes. The mixture was cooled, extracted into chloroform and the chloroform extracts washed with water, dried (MgSO4) and evaporated to give a white solid. Recrystallisation from ethanol/water afforded the title compound as platelets (0.647 g.), m.p. 155.0° C.
Quantity
0.931 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]([NH:12][CH:13]1[CH2:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14]1)=[S:11])(=O)C1C=CC=CC=1.[OH-].[Na+]>O>[CH2:14]1[C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:21][CH:13]1[NH:12][C:10]([NH2:9])=[S:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.931 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NC1CC2=CC=CC=C2C1
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted into chloroform
WASH
Type
WASH
Details
the chloroform extracts washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethanol/water

Outcomes

Product
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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